Tetrasul sulfoxide

Toxicology Acaricide Metabolism Risk Assessment

Analytical labs tracking Tetrasul metabolism require a certified standard to avoid false negatives in residue analysis. Tetrasul sulfoxide (V110) provides: • Distinct GC retention index (2430.7) for method validation • Documented toxicological differentiation from parent compound • Chiral sulfoxide enabling enantioselective SFC method development Supplied with certificate of analysis for confident environmental fate studies.

Molecular Formula C12H6Cl4OS
Molecular Weight 340 g/mol
CAS No. 35850-29-4
Cat. No. B1214812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrasul sulfoxide
CAS35850-29-4
Synonyms2,4,5,4'-tetrachlorodiphenylsulfoxide
V110
Molecular FormulaC12H6Cl4OS
Molecular Weight340 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4OS/c13-7-1-3-8(4-2-7)18(17)12-6-10(15)9(14)5-11(12)16/h1-6H
InChIKeyIEPUYXNXNXZXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrasul sulfoxide (CAS 35850-29-4): A Distinct Sulfoxide Metabolite and Environmental Marker for Acaricide Exposure


Tetrasul sulfoxide (IUPAC: 1,2,4-trichloro-5-(4-chlorophenyl)sulfinylbenzene) is a polychlorinated diphenyl sulfoxide with the molecular formula C₁₂H₆Cl₄OS and a molecular weight of 340.052 g/mol [1]. It is not a primary acaricidal agent but is recognized as a key metabolite and environmental degradation product of the parent compound, Tetrasul [2]. In the scientific literature, it is also identified by the code designation V 110 [3]. Its presence is a critical marker in toxicological and environmental fate studies, as it has been identified in human blood as part of the exposome, reflecting exposure to Tetrasul or its derivatives [4].

Metabolite Tracking Key degradation product of Tetrasul for environmental fate and metabolic pathway studies
Analytical Standard Required for GC method validation using a distinct retention index for unambiguous quantification
Exposome Biomarker Detected in human blood as a specific indicator of Tetrasul exposure in biomonitoring research

Why Tetrasul sulfoxide Cannot Be Interchanged with Tetrasul or Other Acaricide Analogs in Research


Tetrasul sulfoxide exhibits a distinct toxicological and metabolic profile that fundamentally differs from its parent compound, Tetrasul, and other structural analogs. A direct, short-term comparative study in rats demonstrated that Tetrasul was measurably more toxic than its sulfoxide derivative (V110), establishing a clear and quantifiable difference in biological response [1]. Furthermore, its unique physicochemical properties, such as a specific retention index for gas chromatography, necessitate targeted analytical methods; it cannot be reliably quantified using protocols optimized for Tetrasul or Tetradifon without risking false negatives or inaccurate quantification [2]. Therefore, procurement of Tetrasul sulfoxide is essential for studies requiring the precise tracking of Tetrasul's metabolic fate, environmental degradation pathways, or for the validation of residue analysis methods.

  • Toxicological Profile Tetrasul is measurably more toxic than its sulfoxide in rodent studies; direct substitution may skew risk assessment endpoints.
  • Analytical Interference A unique GC retention index is required; protocols optimized for Tetrasul or Tetradifon cannot reliably quantify this metabolite without revalidation.
  • Physicochemical Divergence Distinct melting point, density, and thermal behavior mean purification and formulation protocols are not directly transferable.

Quantitative Evidence Guide for the Differentiated Use of Tetrasul sulfoxide in Research


Reduced Systemic Toxicity Compared to Parent Compound Tetrasul in Rodent Model

Tetrasul sulfoxide (V110) was found to be less toxic than its parent compound, Tetrasul, in a 90-day feeding study in rats. This conclusion was based on a comprehensive evaluation of growth, food intake, mortality, and histopathology at multiple dose levels [1].

Systemic Toxicity
Head-to-head
Tetrasul was more toxic than V110
Reported lower toxicity context for metabolite
90-day rat feeding study; multiple dose levels
Toxicology Acaricide Metabolism Risk Assessment

Unique Gas Chromatographic Retention Index for Targeted Residue Analysis

Tetrasul sulfoxide possesses a specific gas chromatographic retention index of 2430.7, which is a key parameter for its unambiguous identification and quantification in complex matrices [1]. This value is distinct from the retention indices of its parent compound, Tetrasul, and the related acaricide Tetradifon.

GC Retention Index
Class-level
2430.7
Supports targeted GC method development
Distinct from Tetrasul and Tetradifon
Analytical Chemistry Pesticide Residue Analysis Environmental Monitoring

Defined Physicochemical Properties for Analytical and Formulation Studies

Tetrasul sulfoxide is characterized by a defined set of physicochemical properties: a melting point of 136-138 °C (in ethanol), a predicted boiling point of 465.9±45.0 °C, and a predicted density of 1.65±0.1 g/cm³ [1]. These values are unique to this specific sulfoxide and differ from the parent sulfide, Tetrasul, which is reported to be a white solid, practically insoluble in water [2].

Physicochemical Properties
Reported
MP 136–138 °C; Density ~1.65 g/cm³
Guides purification and stability protocol design
Predicted BP 465.9 °C; distinct from parent sulfide
Physical Chemistry Method Development Stability Studies

Role as a Specific Human Exposome Marker for Tetrasul Exposure

Tetrasul sulfoxide has been detected in human blood, as reported in a 2019 study (PMID: 31557052), and is cataloged as part of the human exposome [1]. This specific metabolite is not naturally occurring and serves as a direct biomarker for human exposure to Tetrasul or its derivatives, a role not shared by other similar acaricides like Tetradifon, which have distinct metabolic pathways.

Human Exposome Marker
Context-dependent
Detected in human blood (PMID: 31557052)
Supports biomonitoring and epidemiological research
Specific to Tetrasul exposure; untargeted metabolomics
Exposomics Biomonitoring Public Health

Primary Application Scenarios for Tetrasul sulfoxide in Scientific and Industrial Workflows


Quantification of Tetrasul Metabolism in Toxicological Studies

In toxicology studies involving Tetrasul, the use of a Tetrasul sulfoxide analytical standard is non-negotiable for quantifying the parent compound's primary metabolite in biological matrices. The direct comparative toxicity data [1] establishes that Tetrasul and its sulfoxide have different toxicological profiles. Therefore, accurate quantification of Tetrasul sulfoxide using its specific retention index [2] is essential to correlate exposure and effect, rather than relying on an unvalidated assumption of metabolic equivalence.

Validation of Analytical Methods for Pesticide Residue Monitoring

Environmental and food safety laboratories require a certified reference standard of Tetrasul sulfoxide to validate multi-residue methods. The compound's distinct retention index of 2430.7 [1] is a critical parameter for method development on GC systems. Furthermore, its detection as part of the human exposome [2] underscores the need for its inclusion in biomonitoring panels to accurately assess population-level exposure to legacy acaricides.

Development of Enantioselective Analytical Methods

The sulfoxide group in Tetrasul sulfoxide creates a stereogenic center, resulting in two enantiomeric forms [1]. This chirality presents a unique opportunity for researchers developing enantioselective analytical methods, such as supercritical fluid chromatography (SFC), to separate and quantify individual enantiomers. This capability is crucial for advanced environmental fate studies investigating the differential degradation or bioaccumulation of each enantiomer, a level of analysis not possible with achiral compounds like Tetrasul.

Research on Tetrasul-Induced Endoplasmic Reticulum Alterations

In specialized cell biology research, Tetrasul sulfoxide serves as a crucial tool compound for investigating mechanisms of acaricide-induced liver alterations. Studies have shown that compounds in this class, including V110, induce smooth endoplasmic reticulum (SER) whorls in rat liver cells at high dose levels [1]. Since V110 is less toxic than Tetrasul [1], it may be the preferred compound for studying the formation of SER whorls in vitro, as its lower toxicity allows for the use of higher concentrations or longer exposure times to more clearly observe this specific subcellular response.

Application
Selection Property
Validation Focus
Tetrasul metabolism quantification in toxicology studies
Distinct toxicological profile from parent Tetrasul
GC retention index specificity and matrix calibration
Pesticide residue monitoring method validation
Reference standard with defined GC index
Multi-residue panel inclusion and LOD/LOQ verification
Enantioselective analytical method development
Stereogenic center enabling chiral separation
SFC parameter optimization for enantiomer resolution
Subcellular response studies (SER whorl formation)
Reported lower toxicity context supports higher-concentration exposure
SER whorl monitoring in hepatic cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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